2-Methyl-2-adamantanol

概述

描述

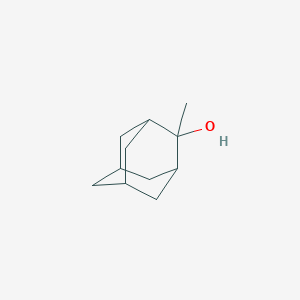

2-Methyl-2-adamantanol is an organic compound with the molecular formula C11H18O. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. The compound is known for its rigidity and stability, making it a valuable substance in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 2-Methyl-2-adamantanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-2-adamantanone using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction typically occurs in an inert atmosphere and requires careful control of temperature and solvent conditions to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 2-methyl-2-adamantanone. This method is preferred due to its efficiency and scalability. The process is conducted under high pressure and temperature, with catalysts such as palladium on carbon or platinum oxide to facilitate the reaction .

化学反应分析

Types of Reactions: 2-Methyl-2-adamantanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methyl-2-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Reduction of 2-methyl-2-adamantanone back to this compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products:

Oxidation: 2-Methyl-2-adamantanone.

Reduction: this compound.

Substitution: 2-Methyl-2-chloroadamantane or 2-Methyl-2-bromoadamantane.

科学研究应用

Material Science Applications

Thermal Management and Caloric Effects

Recent studies have indicated that 2M2Aol exhibits significant barocaloric effects, making it a candidate for thermal management applications. The compound demonstrates a colossal caloric response under pressure, particularly useful in waste heat management systems and environmentally friendly cooling technologies. The ability to control heat absorption and delivery through pressure changes positions 2M2Aol as a promising material for industrial cooling and heat pumping systems .

Polymer Production

2M2Aol serves as an intermediate in the synthesis of light-resistant polymers, which are essential in photolithography processes. These polymers are critical for the manufacturing of electronic devices, where durability against light exposure is paramount. The compound's stability under various conditions enhances its utility in creating advanced materials .

Organic Synthesis Applications

Synthesis of Functional Compounds

The hydroxylation of adamantane derivatives, including 2M2Aol, has been explored for synthesizing various functional compounds. Biocatalytic methods have been developed to selectively oxidize unactivated adamantyl C-H bonds, leading to derivatives that can exhibit biological activity . This process highlights the compound's versatility in organic synthesis.

Production of Adamantanediols

In industrial settings, 2M2Aol is utilized to produce 1,3-adamantanediol, which acts as a precursor for functional materials with applications in electronics and pharmaceuticals. The synthesis pathways often involve careful control of reaction conditions to maximize yield and purity .

Medical Applications

Pharmaceutical Uses

Adamantane derivatives, including 2M2Aol, have been investigated for their antiviral properties and potential use in treating neurological disorders such as Parkinson's disease. The structural characteristics of these compounds contribute to their effectiveness as therapeutic agents . Additionally, studies have shown that derivatives can be synthesized to enhance their efficacy against viral infections .

Case Study: Barocaloric Effects

A study focusing on the barocaloric properties of adamantane derivatives found that 2M2Aol exhibited significant transition entropy changes under pressure. This property was linked to its potential use in advanced cooling technologies. The research emphasized the importance of structural modifications in enhancing the thermal responsiveness of these materials .

Case Study: Biocatalytic Oxidation

Research demonstrated the efficient biocatalytic oxidation of 2M2Aol using specific strains that selectively hydroxylated adamantyl C-H bonds. This method showcased the compound's utility in producing valuable intermediates for further chemical transformations .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Material Science | Barocaloric effects for thermal management; polymer production for photolithography |

| Organic Synthesis | Synthesis of functional compounds; production of adamantanediols |

| Medical Applications | Antiviral properties; potential use in treating Parkinson's disease |

作用机制

The mechanism of action of 2-Methyl-2-adamantanol involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity .

相似化合物的比较

2-Adamantanol: Similar in structure but lacks the methyl group at the 2-position.

1-Adamantanol: Differently substituted adamantane derivative with the hydroxyl group at the 1-position.

2-Methyl-2-adamantanone: The oxidized form of 2-Methyl-2-adamantanol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it particularly valuable in applications requiring robust materials and precise molecular interactions .

生物活性

2-Methyl-2-adamantanol is a derivative of adamantane, a compound known for its unique cage-like structure and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

Chemical Structure :

this compound possesses a hydroxyl group (-OH) attached to the second carbon of the adamantane framework, with a methyl group at the same carbon. This configuration contributes to its unique physical and chemical properties.

Synthesis Methods :

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reactions : The reaction of 2-adamantanone with methylmagnesium chloride yields this compound, where careful control of reaction conditions is essential to minimize by-products like 2-adamantanol .

- Isomerization Processes : Recent advancements have introduced methods for the isomerization of other adamantanol derivatives to obtain this compound .

Neuroprotective Effects

There is emerging evidence suggesting that adamantane derivatives may possess neuroprotective properties. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in treating neurodegenerative diseases .

Case Studies

- Antiviral Activity in Chick Embryos : In experiments involving adamantyl-substituted heterocycles, compounds similar to this compound showed promising antiviral activity against A-2 Victoria virus in chick embryos. The results indicate that structural modifications can enhance biological efficacy .

- Neuroprotection in Animal Models : Preliminary studies using animal models have shown that certain adamantane derivatives can reduce neuroinflammation and promote neuronal survival under stress conditions. These findings suggest potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. While specific data on this compound are scarce, general insights from related adamantane derivatives suggest:

- Absorption : Rapid absorption following oral administration.

- Metabolism : Hepatic metabolism with possible formation of active metabolites.

- Excretion : Primarily renal excretion.

Toxicological assessments indicate that adamantane derivatives generally exhibit low toxicity profiles; however, comprehensive studies on this compound are necessary to confirm safety in clinical applications.

属性

IUPAC Name |

2-methyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-11(12)9-3-7-2-8(5-9)6-10(11)4-7/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOZWMQUOWYZAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220469 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-98-7 | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2-adamantanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Methyl-2-adamantanol in lithographic resist technology?

A1: this compound has been explored as a key component in photoresist materials for 193-nm lithography. It serves as an acid-labile protective group within methacrylate polymers. [, , ] This means that upon exposure to acid, the this compound group cleaves, leading to a change in the polymer's solubility and enabling the formation of high-resolution patterns on silicon substrates. []

Q2: How does the polarity of the protective group impact the performance of this compound-containing resists?

A2: Research indicates that the polarity of the protective group paired with this compound in methacrylate polymers significantly impacts the lithographic performance. [] A good match in polarity and acid cleavability between the two protective groups is crucial. For instance, 3-hydroxy-γ-butyrolactone, with suitable polarity, showed promising results when combined with this compound in a resist formulation. []

Q3: What are the thermal properties of this compound relevant to its applications?

A3: this compound exhibits a solid-solid phase transition to a plastic crystal state. [, , ] This transition is characterized by a significant entropy change and is highly sensitive to pressure, resulting in colossal barocaloric effects. [] This property makes this compound and its derivatives potentially useful for thermal management applications, including environmentally friendly cooling, heating, and waste heat management. []

Q4: How does the molecular weight of a methacrylate polymer containing this compound affect its lithographic performance?

A4: Studies have shown that the molecular weight (Mw) of the polymer influences the resolution capabilities of the resist. [] For a this compound and 3-hydroxy-γ-butyrolactone containing methacrylate resist, an Mw of around 15,000 was found to be optimal for achieving high resolution. []

Q5: What is known about the hydrogen bonding behavior of this compound?

A5: Research using X-ray crystallography and infrared spectroscopy has revealed the presence of hydrogen bonds in the crystalline phases of this compound. [] These H-bonds play a role in the compound's solid-state transitions and influence the thermodynamic parameters associated with these transitions. []

Q6: Are there alternative protective groups to 3-hydroxy-γ-butyrolactone for use with this compound in resists?

A6: Yes, researchers have investigated other protective groups besides 3-hydroxy-γ-butyrolactone. [] The goal is to find alternatives that offer an optimal balance of polarity and acid cleavability to work effectively with this compound in resist formulations. [] Mevalonic lactone is another example explored for this purpose. []

Q7: Beyond lithography, are there other applications for this compound?

A7: While lithography is a prominent area of application, the unique properties of this compound, particularly its phase transition behavior, make it interesting for other fields. This includes its potential use in thermal management technologies for applications like cooling, heating, and waste heat recovery. [] Further research may uncover additional applications in material science and beyond.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。